D-Allose can be derived from D-allulose through enzymatic conversion processes. It belongs to the class of hexoses and is characterized by the presence of a ketone group at the first carbon position, which distinguishes it from other sugars. The classification of D-allose as a rare sugar highlights its limited natural occurrence and the importance of synthetic methods for its production.
D-Allose can be synthesized through both chemical and biological methods. Traditional chemical synthesis methods have been reported, including those by Bernaerts et al. (1963) and Baker et al. (1972), but these approaches often face challenges such as complicated purification processes and undesirable by-products .
Biological Synthesis: The most promising method involves the enzymatic conversion of D-glucose to D-allose through a series of steps:
This three-step enzymatic pathway has been optimized for efficiency, yielding significant amounts of D-allose.
The production process can be conducted using engineered strains of Escherichia coli, which have been modified to enhance the yield of D-allose from D-glucose. Key enzymes involved include:
These enzymes facilitate the transformation through controlled fermentation processes, allowing for higher titer and purity of the final product .
D-Allose has a molecular formula of C₆H₁₂O₆, similar to other hexoses but with a unique stereochemistry that differentiates it from its epimers. The structural representation shows hydroxyl groups arranged around the carbon backbone, influencing its reactivity and interactions with biological systems.
Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to confirm the structure of D-allose, with chemical shifts recorded in relation to tetramethylsilane as an internal standard. This analytical technique provides insights into the molecular configuration and dynamics of the compound .
D-Allose participates in various biochemical reactions typical for sugars, including:
The enzymatic conversion pathways are particularly significant for producing D-allose from precursors like D-allulose, highlighting its role in metabolic pathways within microbial systems .
The mechanism by which D-allose exerts its effects involves several biochemical pathways:
Data from studies suggest that the presence of D-allose may modulate various metabolic processes, potentially offering therapeutic benefits in conditions like diabetes .
Relevant analyses include melting point determination and solubility tests, confirming its properties align with those expected for aldohexoses .
D-Allose has several scientific uses:
Research continues to explore its full potential across various domains, emphasizing the need for efficient synthetic routes to increase availability for study and application .
D-Allose-13C-1 (Chemical Formula: C₅¹³CH₁₂O₆; Molecular Weight: 181.15 g/mol) is systematically identified as (3R,4R,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol-1-¹³C, reflecting the site-specific ¹³C incorporation at the anomeric carbon position [1] [2]. The isotopic enrichment typically exceeds 99%, ensuring minimal dilution of the tracer signal during metabolic experiments. This compound is synthesized enzymatically or chemically from ¹³C-labeled precursors using strategies like the Izumoring enzymatic cascade, which enables interconversion between various hexoses while preserving the isotopic label at the C1 position [1] [4]. The synthetic route ensures high stereochemical purity (>98%), critical for avoiding interference from stereoisomers in biological assays [4].
Table 1: Molecular Characteristics of D-Allose-13C-1
Property | Specification |
---|---|
Chemical Formula | C₅¹³CH₁₂O₆ |
Molecular Weight | 181.15 g/mol |
CAS Number | 70849-28-4 |
Isotopic Enrichment | ≥99% ¹³C at C1 position |
Purity (Analytical Grade) | >98% |
Storage Conditions | Room temperature (continental US); controlled humidity |
The ¹³C-labeling at C1 profoundly influences the compound’s spectroscopic signatures. In nuclear magnetic resonance (NMR) spectroscopy, the ¹³C nucleus at C1 produces a distinct chemical shift at δ 96.8 ppm (pyranose form) and δ 90.3 ppm (furanose form), distinguishable from natural abundance signals. Additionally, deuterium isotope effects on ¹³C chemical shifts enable precise quantification of tautomeric equilibria in aqueous solutions, revealing that acyclic aldehyde forms constitute only ~0.003–0.09% of the total population [8]. This sensitivity makes D-Allose-13C-1 invaluable for studying ring-opening dynamics in physiological environments.
D-Allose-13C-1 is the C3 epimer of D-glucose, meaning these sugars differ solely in the stereochemical configuration at the third carbon atom. While both share the molecular formula C₆H₁₂O₆ and pyranose ring structures, this C3 inversion critically alters their three-dimensional topology and biological recognition [4] [6]. Unlike D-glucose—which adopts the energetically favored 4C1 chair conformation with equatorial hydroxyl groups—D-allose exhibits greater conformational flexibility due to axial hydroxyls at C2 and C3, leading to distinct hydrogen-bonding patterns and solvent interactions [8].
Table 2: Stereochemical Comparison of D-Allose-13C-1 with Key Epimers
Hexose | C2 Configuration | C3 Configuration | Biological Transporters | Primary Metabolic Fate |
---|---|---|---|---|
D-Allose-13C-1 | R | R | SGLT1 (intestine) | Non-metabolized; renal excretion |
D-Glucose | R | S | SGLT1, GLUT1–4 | Glycolysis, pentose phosphate pathway |
D-Mannose | S | S | GLUTs | Glycolysis (via mannose-6-phosphate) |
D-Altrose | S | R | Not characterized | Poorly absorbed |
This structural distinction underpains functional divergence:
The C1 ¹³C labeling further allows differentiation of D-allose anomers (α:β ratio ≈ 1:2.5) via ¹³C-NMR, unlike unlabeled analogs where anomeric signals overlap with other carbons [8].
Unlabeled D-allose exists naturally at trace concentrations (<0.01% of total sugars) in specific ecological niches: Indian seaweed (Rhodophyta spp.), certain Mycobacterium species, and human umbilical cord blood [3] [4] [8]. Its detection in cord blood suggests endogenous production, potentially via enzymatic epimerization of D-glucose or D-mannose. However, quantification requires advanced techniques due to interference from abundant isomers. D-Allose-13C-1 serves as an internal standard for such analyses, enabling precise measurement of endogenous pools through isotope-ratio mass spectrometry (IRMS) or ¹³C-NMR [3] [8].
Table 3: Trace Detection of D-Allose in Biological Systems
Source | Detection Method | Concentration | Reference |
---|---|---|---|
Human Cord Blood | GC-MS after pertrimethylsilylation | 0.22 ± 0.03 μmol/L | [4] |
Indian Seaweed | ¹³C-NMR of crude extracts | 0.4 mg/kg wet weight | [4] |
Soil Mycobacteria | HPLC with pulsed amperometric detection | 1.9 μg/g dry cell mass | [3] |
Upon ingestion, D-Allose-13C-1 absorption occurs predominantly in the jejunum via SGLT1, with plasma Tmax at 60–90 minutes in rat models [6]. Post-absorption, it distributes to renal tissues but exhibits negligible metabolism, with >95% excreted unchanged in urine within 24 hours. This pharmacokinetic profile—validated using ¹³C-tracing—positions D-allose as a non-caloric sugar substitute with potential therapeutic applications [1] [6].
In ecological contexts, D-allose may function as a chemical signal or stress protectant. Its presence in extremophilic bacteria correlates with osmotic stress resistance, though its biosynthesis pathway remains uncharacterized. Isotope-directed assays using D-Allose-13C-1 could identify enzymes responsible for allose epimerization or reduction in such organisms [3].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1